
4-Butoxy-2,3,5,6-tetrachlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-2,3,5,6-tetrachlorophenol is a chemical compound with the molecular formula C10H10Cl4O2. It is a derivative of tetrachlorophenol, where a butoxy group is attached to the phenol ring. This compound is known for its use in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,3,5,6-tetrachlorophenol typically involves the reaction of 2,3,5,6-tetrachlorophenol with butyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Butoxy-2,3,5,6-tetrachlorophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
Industry: It is used in the manufacture of pesticides, disinfectants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachlorophenol: A closely related compound without the butoxy group.
Pentachlorophenol: Contains an additional chlorine atom compared to 4-Butoxy-2,3,5,6-tetrachlorophenol.
4-Chloro-2,3,5,6-tetrachlorophenol: Another derivative with a different substituent.
Uniqueness
This compound is unique due to the presence of the butoxy group, which imparts different chemical and physical properties compared to its analogs. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Propiedades
Número CAS |
89748-16-3 |
|---|---|
Fórmula molecular |
C10H10Cl4O2 |
Peso molecular |
304.0 g/mol |
Nombre IUPAC |
4-butoxy-2,3,5,6-tetrachlorophenol |
InChI |
InChI=1S/C10H10Cl4O2/c1-2-3-4-16-10-7(13)5(11)9(15)6(12)8(10)14/h15H,2-4H2,1H3 |
Clave InChI |
RTAJHIFMSZJBAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
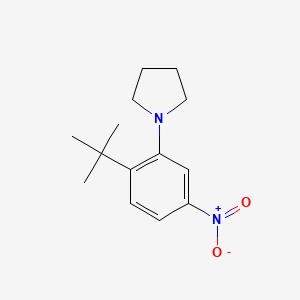
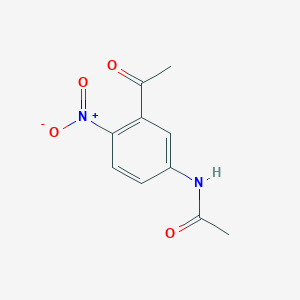
![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)
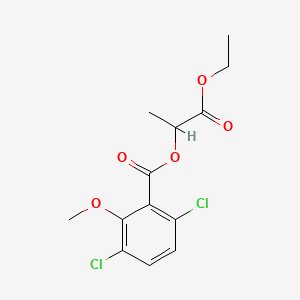
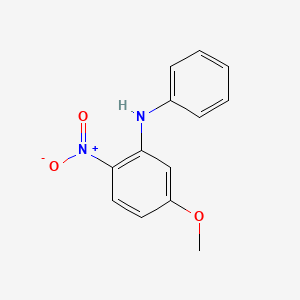
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)



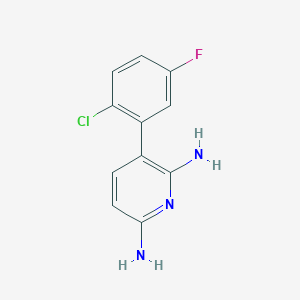
![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)
